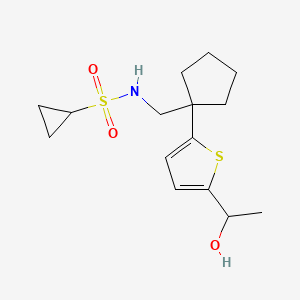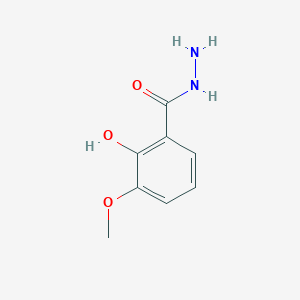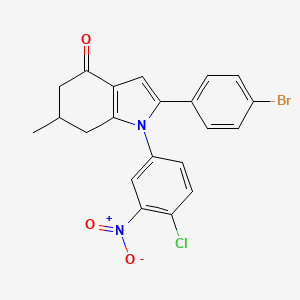![molecular formula C9H18ClNO3 B2675139 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride CAS No. 2470440-28-7](/img/structure/B2675139.png)
1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Méthodes De Préparation
The synthesis of 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a spirocyclic amine with formaldehyde and a diol, followed by hydrochloric acid treatment to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Applications De Recherche Scientifique
1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride has shown promise in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of 1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride can be compared with other spirocyclic compounds such as:
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound is known for its potent and selective inhibition of METTL3, an enzyme involved in RNA modification.
1,3-Dioxane and 1,3-Dithiane derivatives: These compounds exhibit similar spirocyclic structures but differ in their chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the potential for diverse applications in various fields of research and industry.
Propriétés
IUPAC Name |
1,4-dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c11-5-8-6-12-7-9(13-8)1-3-10-4-2-9;/h8,10-11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDHAAHEEUZSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC(O2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675058.png)
![2-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2675059.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2675060.png)



![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate](/img/structure/B2675065.png)




![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoate](/img/structure/B2675074.png)
![2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile](/img/structure/B2675075.png)

